6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride
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Overview
Description
KB-5246 is a tetracyclic quinolone compound known for its potent antibacterial activities. It has been shown to inhibit a wide range of gram-positive and gram-negative bacteria, making it a valuable agent in the fight against bacterial infections .
Preparation Methods
The synthesis of KB-5246 involves several key steps. One method starts with the reaction of 2,3,4-trifluoroaniline with carbon disulfide and triethylamine to form a dithiocarbamate intermediate. This intermediate then undergoes cyclization with 1-acetoxy-3-chloro-2-propanone in ethyl acetate to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
KB-5246 undergoes various chemical reactions, including:
Oxidation: KB-5246 can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the quinolone structure, potentially altering its antibacterial properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
KB-5246 has been extensively studied for its antibacterial properties. It has shown efficacy against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . Its ability to inhibit bacterial DNA gyrase makes it a valuable tool in microbiology and infectious disease research.
Mechanism of Action
KB-5246 exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. By binding to the DNA gyrase enzyme, KB-5246 prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death . This mechanism is similar to other quinolone antibiotics but with unique structural features that enhance its activity.
Comparison with Similar Compounds
KB-5246 is part of the quinolone family of antibiotics, which includes compounds like ciprofloxacin, ofloxacin, and norfloxacin. Compared to these compounds, KB-5246 has shown superior activity against certain gram-positive bacteria, including methicillin-resistant Staphylococcus aureus . Other similar compounds include NAD-394 and benzothiazolo[3,2-a]quinolone, which also exhibit strong antibacterial activities .
References
Biological Activity
The compound 6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid; hydrochloride is a synthetic organic compound with notable pharmacological properties. Its complex structure and unique biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClFN3O5S with a molecular weight of approximately 413.83 g/mol. The compound features a tetracyclic framework that is characteristic of several bioactive molecules.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It has been tested in various cancer cell lines, showing inhibitory effects on cell proliferation and induction of apoptosis in certain types of cancer cells.
- CNS Penetration : The presence of the piperazine moiety suggests that the compound may be capable of penetrating the blood-brain barrier, making it a candidate for treating central nervous system disorders.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values < 10 µg/mL. |
Study 2 | Assess anticancer potential | Induced apoptosis in MDA-MB-436 breast cancer cells with IC50 values around 15 µM after 48 hours of treatment. |
Study 3 | CNS penetration study | Demonstrated effective CNS penetration in animal models, with measurable concentrations in brain tissue post-administration. |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific cellular targets involved in bacterial cell wall synthesis and cancer cell proliferation contributes to its observed activities.
Properties
Molecular Formula |
C18H17ClFN3O4S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
6-fluoro-5-(4-methylpiperazin-1-yl)-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H16FN3O4S.ClH/c1-20-2-4-21(5-3-20)14-11(19)6-10-13-16(14)26-7-9-8-27-17(22(9)13)12(15(10)23)18(24)25;/h6,8H,2-5,7H2,1H3,(H,24,25);1H |
InChI Key |
YNPLQSCXSPGFPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCC5=CSC(=C(C3=O)C(=O)O)N54)F.Cl |
Origin of Product |
United States |
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